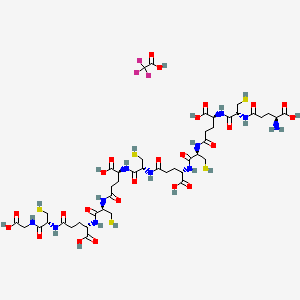

Phytochelatin 5 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H66F3N11O24S5 |

|---|---|

Molecular Weight |

1350.4 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C42H65N11O22S5.C2HF3O2/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60;3-2(4,5)1(6)7/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75);(H,6,7)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-;/m0./s1 |

InChI Key |

CDOPOAQIRITPNC-LEOSAWOUSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Definitive Guide to Phytochelatin 5: A Core Component of Plant Heavy Metal Detoxification

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytochelatins (PCs) are a family of cysteine-rich, non-proteinogenic peptides that play a central role in the detoxification of heavy metals and metalloids in plants and other organisms. This technical guide focuses on Phytochelatin 5 (PC5), a key oligomer in this family, elucidating its primary function, biosynthesis, and mechanism of action. Through a comprehensive review of current literature, this document provides an in-depth analysis of PC5's role in metal chelation and sequestration, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways. This guide is intended to be a valuable resource for researchers in plant biology, environmental science, and pharmacology, offering insights that could inform strategies for phytoremediation and the development of novel chelation therapies.

Introduction: The Phytochelatin Family

Phytochelatins are enzymatically synthesized peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11.[1] These molecules are crucial for cellular defense against the toxic effects of a wide array of heavy metal ions, including cadmium (Cd), arsenic (As), lead (Pb), mercury (Hg), and excess copper (Cu) and zinc (Zn).[2][3][4] The primary function of phytochelatins is to act as high-affinity ligands for these metal ions, forming stable complexes that can be safely sequestered away from sensitive cellular components.[5]

Phytochelatin 5 (PC5), with the structure (γ-Glu-Cys)₅-Gly, represents a significant member of this peptide family due to its high number of thiol-containing cysteine residues, which are the primary sites for metal coordination.

The Primary Function of Phytochelatin 5: Heavy Metal Chelation and Sequestration

The principal role of Phytochelatin 5 in plants is the detoxification of heavy metals through a two-step process: chelation in the cytosol followed by sequestration into the vacuole.[5][6]

2.1. Cytosolic Chelation of Heavy Metals

Upon entry of heavy metal ions into the plant cell cytoplasm, the synthesis of phytochelatins, including PC5, is rapidly induced. The sulfhydryl groups (-SH) of the cysteine residues within the PC5 molecule act as nucleophiles, readily forming coordination complexes with electrophilic heavy metal ions.[2] The multiple cysteine residues in PC5 allow for the formation of stable, multidentate chelate structures, effectively neutralizing the reactivity of the metal ions and preventing them from interacting with and damaging essential proteins and enzymes.[2]

2.2. Vacuolar Sequestration of PC5-Metal Complexes

Once formed in the cytosol, the PC5-metal complexes are transported across the tonoplast (the vacuolar membrane) and into the vacuole for long-term storage.[3][6] This transport is an active process, primarily mediated by ATP-binding cassette (ABC) type transporters, such as AtABCC1 and AtABCC2 in Arabidopsis thaliana.[3][7] Sequestration within the vacuole isolates the toxic metals from the rest of the cell, representing the final step in the detoxification pathway.[2][6] In some cases, within the acidic environment of the vacuole, these complexes can further mature into higher molecular weight complexes, potentially incorporating acid-labile sulfide ions.[2]

Quantitative Data on Phytochelatin-Metal Interactions

The efficacy of phytochelatins in metal detoxification is underscored by their binding affinities for various metal ions. While specific binding constants for PC5 are not extensively reported, data for the phytochelatin family provide valuable insights.

| Ligand | Metal Ion | Stability Constant (log K) | Technique | Reference |

| PC₂ | Cd²⁺ | 6.2 | Spectrophotometry | [8] |

| PC₄ | Cd²⁺ | 7.5 | Spectrophotometry | [8] |

| PC₂ | Zn²⁺ | ~5 | Voltammetry | [9] |

| PC₃ | Zn²⁺ | ~5 | Voltammetry | [9] |

| PC₄ | Zn²⁺ | ~5 | Voltammetry | [9] |

| PC₅ | Zn²⁺ | Not specified | Potentiometry | [9] |

Table 1: Stability constants of phytochelatin-metal complexes. Note that higher log K values indicate stronger binding affinity.

The concentration of phytochelatins, including PC5, is known to increase significantly in response to heavy metal stress. For example, in the aquatic macrophyte Wolffia globosa, exposure to arsenate led to a substantial increase in the production of various phytochelatin species.[10]

Biosynthesis of Phytochelatin 5

The synthesis of PC5 is not directed by mRNA templates on ribosomes but is instead catalyzed by the enzyme phytochelatin synthase (PCS).

Phytochelatin synthase catalyzes a transpeptidation reaction, transferring a γ-glutamyl-cysteine moiety from a donor glutathione (or PC) molecule to an acceptor glutathione or PC molecule. This process occurs sequentially, elongating the phytochelatin chain one γ-Glu-Cys unit at a time to produce PC2, PC3, PC4, and ultimately PC5.

Signaling and Regulation

The activation of phytochelatin synthase is a key regulatory point in the heavy metal detoxification pathway.

The presence of heavy metal ions in the cytosol is the direct trigger for PCS activation.[11] It is hypothesized that metal ions bind to the C-terminal domain of the PCS enzyme, inducing a conformational change that activates the catalytic N-terminal domain.[12] This allosteric activation ensures that phytochelatin synthesis is tightly coupled to the presence of the toxic threat, preventing unnecessary expenditure of glutathione, a vital cellular antioxidant.

Experimental Protocols

6.1. Extraction of Phytochelatins from Plant Tissue

This protocol is adapted from methodologies described for the analysis of thiol-containing compounds in plants.[13][14]

-

Harvest and Freeze: Harvest approximately 0.5 g of fresh plant tissue (roots or shoots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction Buffer: Add 1.0 mL of ice-cold 0.1 N HCl containing 2 mM dithiothreitol (DTT) to the powdered tissue. DTT is included to maintain the reduced state of the thiol groups.

-

Homogenize Further: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Collect Supernatant: Carefully collect the supernatant, which contains the phytochelatins.

-

Storage: Store the extract at -80°C until analysis.

6.2. Quantification of Phytochelatin 5 by HPLC

This protocol outlines a general method for the separation and quantification of phytochelatins.[14][15]

-

HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV or fluorescence detector is required. For enhanced specificity and sensitivity, coupling to a mass spectrometer (LC-MS) is recommended.[13]

-

Mobile Phase:

-

Solvent A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile.

-

-

Gradient Elution:

-

0-5 min: 2% Solvent B

-

5-30 min: Linear gradient from 2% to 50% Solvent B

-

30-35 min: Linear gradient from 50% to 100% Solvent B

-

35-40 min: 100% Solvent B

-

40-45 min: Return to 2% Solvent B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor the effluent at 214 nm for peptide bonds. If derivatization with a fluorescent tag like monobromobimane is performed, use appropriate excitation and emission wavelengths.

-

Quantification: Prepare a standard curve using a purified Phytochelatin 5 standard of known concentration. The peak area of PC5 in the sample extract is then used to determine its concentration by interpolation from the standard curve.

Conclusion

Phytochelatin 5 is a vital component of the plant's defense arsenal against heavy metal toxicity. Its primary function as a potent chelator, coupled with an efficient vacuolar sequestration mechanism, allows plants to tolerate otherwise lethal concentrations of heavy metals. A thorough understanding of the biosynthesis, regulation, and function of PC5 is paramount for developing strategies to enhance the phytoremediation capabilities of plants and for exploring the potential of phytochelatin-like molecules in clinical applications for heavy metal poisoning. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in these critical areas.

References

- 1. Phytochelatin-metal(loid) transport into vacuoles shows different substrate preferences in barley and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-distance transport, vacuolar sequestration and transcriptional responses induced by cadmium and arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Vacuolar sequestration capacity and long-distance metal transport in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Phytochelatins Bind Zn(II) with Micro- to Picomolar Affinities without the Formation of Binuclear Complexes, Exhibiting Zinc Buffering and Muffling Rather than Storing Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Rapid HPLC Procedure for the Quantitation of Phytochelatins in Plant Tissue Extracts [e-print.mutah.edu.jo]

The Role of Phytochelatin 5 (PC5) in Heavy Metal Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heavy metal contamination poses a significant threat to environmental and human health. Nature has evolved elegant and efficient mechanisms to mitigate the toxicity of these elements. Among these, phytochelatins (PCs) represent a critical line of defense in plants, fungi, and some animal species.[1][2][3][4] These cysteine-rich peptides act as potent chelators, binding to heavy metal ions and facilitating their sequestration. This technical guide provides an in-depth examination of Phytochelatin 5 (PC5), a specific oligomer of the phytochelatin family, and its pivotal role in heavy metal detoxification pathways. We will explore its biosynthesis, mechanism of action, and the experimental methodologies used to study its function, presenting key quantitative data and visual pathways to support researchers and professionals in the field. The "TFA" (trifluoroacetic acid) designation often associated with commercially available synthetic peptides, including PC5, refers to a counterion used during purification and is not part of the biologically active molecule.

Introduction to Phytochelatins

Phytochelatins are a family of peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[3] They are not genetically encoded but are synthesized enzymatically by phytochelatin synthase (PCS).[1][2][5] This enzyme is constitutively expressed but is activated by the presence of heavy metal ions.[6] The primary substrate for PCS is glutathione (GSH), a crucial antioxidant in most living organisms.[5][7][8] The presence of heavy metals triggers the transfer of a γ-glutamyl-cysteine group from a GSH molecule to another GSH molecule or to a growing phytochelatin chain, thus elongating the peptide.[6]

Phytochelatin 5 (PC5): Structure and Significance

Phytochelatin 5 (PC5) is a member of the phytochelatin family where n=5, meaning it consists of five repeating γ-glutamyl-cysteine units capped with a glycine residue. Its structure, rich in thiol (-SH) groups from the cysteine residues, provides multiple binding sites for heavy metal ions. These thiol groups have a high affinity for soft metals such as cadmium (Cd), mercury (Hg), lead (Pb), and arsenic (As).[5]

The Heavy Metal Detoxification Pathway Involving PC5

The detoxification process mediated by phytochelatins, including PC5, is a multi-step cellular process designed to capture and sequester harmful heavy metal ions away from sensitive cellular components.

Biosynthesis of Phytochelatin 5

The synthesis of PC5 is initiated in the cytoplasm in response to heavy metal exposure. The enzyme phytochelatin synthase (PCS) catalyzes the polymerization of γ-glutamyl-cysteine units from glutathione (GSH).[5] The process begins with the synthesis of PC2, and subsequent additions of γ-Glu-Cys units lead to the formation of longer phytochelatins, including PC5.

Chelation of Heavy Metals

Once synthesized, PC5 acts as a chelator, binding to heavy metal ions through its numerous thiol groups. This binding forms a more stable and less toxic phytochelatin-metal complex. The high density of binding sites on PC5 allows for the efficient sequestration of multiple metal ions.

Sequestration into the Vacuole

The phytochelatin-metal complexes are then transported from the cytoplasm into the cell's vacuole. This transport is typically mediated by ATP-binding cassette (ABC) transporters located on the vacuolar membrane (tonoplast).[9] By sequestering the heavy metals in the vacuole, the plant cell effectively removes them from the metabolically active cytoplasm, preventing them from interfering with essential cellular processes.[3][10]

Quantitative Data on Heavy Metal Binding

While specific binding affinity data for PC5 is not always distinguished from other phytochelatins in the literature, the general principles of heavy metal chelation by thiol-containing peptides are well-established. The affinity of heavy metals for sulfhydryl groups generally follows the order Hg > Cu > Cd > Pb > Zn. The following table summarizes representative data on the effects of phytochelatin synthesis on heavy metal tolerance.

| Heavy Metal | Organism/System | Observation | Reference |

| Cadmium (Cd) | Arabidopsis thaliana | PC-deficient mutants are hypersensitive to Cd. | [6] |

| Zinc (Zn) | Arabidopsis thaliana | PC synthesis is essential for Zn detoxification and accumulation. | [11][12] |

| Cadmium (Cd) | Tomato cell cultures | Exposure to Cd induces PC synthesis and a decline in GSH levels. | [7][8] |

| Copper (Cu), Zinc (Zn), Cadmium (Cd) | E. coli expressing MTs/PCLs | Cells expressing phytochelatin-like proteins showed strong binding capacity for Zn ions. | [13] |

Experimental Protocols

Studying the role of PC5 in heavy metal detoxification involves a variety of experimental techniques. Below are outlines of key protocols.

Synthesis and Purification of Phytochelatin 5

Chemical synthesis of PC5 is typically performed using solid-phase peptide synthesis (SPPS). The resulting peptide is then purified using reverse-phase high-performance liquid chromatography (HPLC). The use of trifluoroacetic acid (TFA) is common in the mobile phase for HPLC purification, which results in the peptide being isolated as a TFA salt.

Heavy Metal Chelation Assay

The ability of PC5 to chelate heavy metals can be assessed using various techniques, such as isothermal titration calorimetry (ITC), mass spectrometry, or spectrophotometric assays with metal-ion indicators.

Example: Spectrophotometric Assay using a Competitive Ligand

-

Prepare Solutions: A solution of PC5, a heavy metal salt (e.g., CdCl₂), and a chromophoric chelator (e.g., 4-(2-pyridylazo)resorcinol, PAR) with a known affinity for the metal are prepared in a suitable buffer.

-

Establish Baseline: The absorbance of the metal-chromophoric chelator complex is measured at its maximum wavelength.

-

Titration: Aliquots of the PC5 solution are added to the metal-chelator solution.

-

Measure Absorbance Change: As PC5 chelates the metal, it displaces the chromophoric chelator, leading to a change in absorbance.

-

Data Analysis: The change in absorbance is used to calculate the concentration of the PC5-metal complex and determine the binding affinity.

In Vivo Detoxification Assay

The role of PC5 in detoxification can be studied in vivo using model organisms like Saccharomyces cerevisiae (yeast) or Arabidopsis thaliana.

Example: Yeast Complementation Assay

-

Select Yeast Strain: A yeast strain deficient in heavy metal detoxification (e.g., a mutant lacking the vacuolar transporter YCF1) is used.

-

Transform Yeast: The yeast is transformed with a plasmid expressing a phytochelatin synthase gene, which will lead to the production of phytochelatins, including PC5.

-

Growth Assay: Transformed and control yeast strains are grown on media containing various concentrations of a heavy metal (e.g., cadmium).

-

Assess Tolerance: The growth of the different yeast strains is compared. Increased growth of the transformed strain in the presence of the heavy metal indicates that the production of phytochelatins confers tolerance. The levels of different phytochelatin oligomers (PC2, PC3, PC4, PC5) can then be quantified.[6]

Applications in Drug Development and Bioremediation

The potent metal-chelating properties of PC5 make it a molecule of interest for several applications.

-

Drug Development: PC5 and its derivatives could be explored as therapeutic agents for the treatment of heavy metal poisoning in humans. Their ability to specifically bind and facilitate the excretion of toxic metals is a promising area of research.

-

Bioremediation: Understanding the phytochelatin pathway is crucial for developing phytoremediation strategies.[9] Genetically engineering plants to overexpress phytochelatin synthase can enhance their ability to accumulate heavy metals from contaminated soil and water.[6]

Conclusion

Phytochelatin 5 is a key player in the intricate cellular defense system against heavy metal toxicity. Its structure is exquisitely adapted for the chelation of a range of toxic metal ions. Through a well-orchestrated pathway of synthesis, chelation, and vacuolar sequestration, PC5 contributes significantly to cellular survival in metal-stressed environments. The detailed study of its function, supported by robust experimental protocols, will continue to unveil new opportunities for its application in both medicine and environmental science.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochelatin biosynthesis and function in heavy-metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochelatin - Wikipedia [en.wikipedia.org]

- 4. A new pathway for heavy metal detoxification in animals. Phytochelatin synthase is required for cadmium tolerance in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adaptive Engineering of Phytochelatin-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phytochelatin Synthesis and Glutathione Levels in Response to Heavy Metals in Tomato Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Phytochelatins and their roles in heavy metal detoxification. | Semantic Scholar [semanticscholar.org]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization analysis and heavy metal‐binding properties of CsMTL3 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis pathway of Phytochelatin 5 from glutathione.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Phytochelatin 5 (PC5) from its precursor, glutathione (GSH). Phytochelatins are a family of cysteine-rich peptides crucial for heavy metal detoxification in plants, fungi, and some invertebrates. Understanding this pathway is pivotal for research in toxicology, plant biology, and the development of novel chelation therapies.

Core Biosynthetic Pathway

The synthesis of phytochelatins is catalyzed by the enzyme phytochelatin synthase (PCS) , a γ-glutamylcysteine dipeptidyl transpeptidase (EC 2.3.2.15).[1][2] This enzyme facilitates the transfer of the γ-glutamylcysteine (γ-EC) moiety from a donor glutathione molecule to an acceptor molecule, which can be another glutathione molecule or a growing phytochelatin chain.[3] The general structure of phytochelatins is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11.[4] For Phytochelatin 5, 'n' is 5.

The biosynthesis of PC5 is a stepwise process initiated by the activation of PCS by heavy metal ions.[5] Cadmium (Cd²⁺) is reported to be the most potent activator.[1][6] The synthesis proceeds as follows:

-

PC2 Formation: A γ-EC group is transferred from a donor GSH molecule to an acceptor GSH molecule, forming Phytochelatin 2 ((γ-Glu-Cys)₂-Gly) and releasing a glycine molecule.

-

PC3 Formation: A γ-EC group is transferred from another donor GSH to PC2, forming Phytochelatin 3 ((γ-Glu-Cys)₃-Gly) and releasing another glycine molecule.

-

PC4 Formation: The process repeats with PC3 as the acceptor to form Phytochelatin 4 ((γ-Glu-Cys)₄-Gly).

-

PC5 Formation: Finally, a γ-EC group is transferred to PC4 to yield Phytochelatin 5 ((γ-Glu-Cys)₅-Gly).

This sequential elongation continues to produce longer-chain phytochelatins. The entire process occurs in the cytosol.[7]

Caption: Biosynthesis of Phytochelatin 5 from Glutathione.

Quantitative Data

The following tables summarize key quantitative parameters for phytochelatin synthase activity.

| Parameter | Value | Organism/Conditions | Reference |

| Michaelis Constant (Km) for Glutathione | 6.7 mM | Silene cucubalus cell cultures | [1][6] |

| Optimal pH | 7.9 - 8.0 | Silene cucubalus cell cultures | [1][6] |

| Optimal Temperature | 35 °C | Silene cucubalus cell cultures | [1][6] |

| Heavy Metal Ion | Activating Potential | Reference |

| Cd²⁺ | Strongest Activator | [1][6] |

| Ag⁺ | High | [6] |

| Bi³⁺ | High | [6] |

| Pb²⁺ | Moderate | [6] |

| Zn²⁺ | Moderate | [6] |

| Cu²⁺ | Moderate | [6] |

| Hg²⁺ | Moderate | [6] |

| Au⁺ | Moderate | [6] |

Experimental Protocols

Phytochelatin Synthase Activity Assay

This protocol is adapted from methods used for the determination of PCS activity in plant extracts.

Objective: To quantify the enzymatic activity of phytochelatin synthase by measuring the rate of phytochelatin 2 (PC2) formation.

Materials:

-

Plant tissue or cell culture extract

-

Assay Buffer: 250 mM HEPES-NaOH, pH 8.0, containing 10% (v/v) glycerol

-

Glutathione (GSH) solution (100 mM in water)

-

Cadmium chloride (CdCl₂) solution (10 mM in water)

-

Protease inhibitor cocktail

-

20% (w/v) Trichloroacetic acid (TCA)

-

Monobromobimane (mBBr) derivatizing agent

-

HPLC system with a fluorescence detector

Procedure:

-

Enzyme Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer containing a protease inhibitor cocktail. Centrifuge the homogenate at 4°C to pellet cell debris and collect the supernatant containing the soluble proteins, including PCS.

-

Protein Quantification: Determine the total protein concentration of the extract using a standard method such as the Bradford assay.

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the enzyme extract with the assay buffer.

-

Add GSH to a final concentration of 10 mM.

-

Initiate the reaction by adding CdCl₂ to a final concentration of 0.1 mM.

-

Incubate the reaction mixture at 35°C for 90 minutes.

-

-

Reaction Termination: Stop the reaction by adding an equal volume of 20% (w/v) TCA.

-

Derivatization:

-

Centrifuge the terminated reaction mixture to pellet precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Add mBBr to derivatize the thiol groups of the phytochelatins.

-

-

HPLC Analysis:

-

Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

-

Separate the phytochelatins using a suitable C18 column and a gradient of an appropriate mobile phase (e.g., acetonitrile and water with trifluoroacetic acid).

-

Quantify the amount of PC2 produced by comparing the peak area to a standard curve of known PC2 concentrations.

-

Calculation of Activity:

One unit of PCS activity is defined as the amount of enzyme that synthesizes 1 nmol of PC2 per minute per milligram of total protein under the specified conditions.[8]

Caption: Workflow for Phytochelatin Synthase Activity Assay.

Quantification of Phytochelatins by HPLC

This protocol outlines a method for the quantification of various phytochelatins, including PC5, from plant extracts.

Objective: To separate and quantify individual phytochelatins from a biological sample.

Materials:

-

Plant tissue extract (prepared as in 3.1, but without the enzymatic reaction steps)

-

0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Acetonitrile (ACN)

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Phytochelatin standards (PC2, PC3, PC4, PC5)

Procedure:

-

Sample Preparation:

-

HPLC-UV/MS Analysis:

-

Inject the prepared sample into the HPLC system.

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., acetonitrile). A typical gradient might be a linear increase in mobile phase B over 30-40 minutes.

-

Detect the eluting phytochelatins at a suitable wavelength (e.g., 214 nm for peptide bonds) or by mass spectrometry for more specific identification and quantification.

-

-

Quantification:

-

Identify the peaks corresponding to different phytochelatins by comparing their retention times with those of the standards.

-

Construct a standard curve for each phytochelatin of interest (PC2 to PC5) by injecting known concentrations of the standards.

-

Calculate the concentration of each phytochelatin in the sample based on its peak area and the corresponding standard curve.

-

Conclusion

The biosynthesis of Phytochelatin 5 is a fundamental process in the plant's defense against heavy metal toxicity. A thorough understanding of the enzymatic pathway, its key players, and the methods to study it are essential for advancing research in phytoremediation, environmental science, and the development of novel therapeutic agents for metal poisoning. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working in these fields.

References

- 1. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific gamma-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of γ-glutamyltransferase- and phytochelatin synthase-mediated catabolism of glutathione and glutathione S-conjugates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards an Understanding of the Function of the Phytochelatin Synthase of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochelatin - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. pnas.org [pnas.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Phytochelatin synthase activity assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

The Discovery and Enduring Significance of Phytochelatins: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, and fundamental biochemistry of phytochelatins (PCs). It is intended for researchers, scientists, and professionals in drug development with an interest in cellular detoxification mechanisms, particularly in the context of heavy metal stress. This document details the pivotal experiments that led to the identification of these glutathione-derived peptides, outlines the methodologies for their analysis, and presents key quantitative data on their induction and synthesis. Furthermore, it elucidates the signaling pathway governing their production, offering a foundational understanding of this crucial aspect of phytoremediation and cellular defense.

Introduction: The Pre-Phytochelatin Era and the Quest for a Plant-Based Metallothionein

Prior to the 1980s, the scientific community's understanding of heavy metal detoxification in plants was largely extrapolated from research on animal systems. The prevailing hypothesis centered on the existence of metallothioneins (MTs), low molecular weight, cysteine-rich proteins known to chelate heavy metals in animals and some fungi.[1][2] The increasing prevalence of heavy metal pollution, a legacy of the industrial revolution, spurred significant research into how plants, as sessile organisms, coped with the toxic effects of elements like cadmium (Cd), copper (Cu), and zinc (Zn).[3] Early investigations into metal-tolerant plants often reported the presence of "metallothionein-like" proteins, but these were typically characterized by their metal-binding properties and amino acid composition rather than by definitive sequence data.

The Landmark Discovery of Phytochelatins

The early 1980s marked a paradigm shift in the understanding of plant heavy metal tolerance with the independent discovery of a novel class of peptides.

2.1. 1981: The Unveiling of "Cadystins" in Fission Yeast

In 1981, the research group led by Hayashi first isolated and described cadmium-binding peptides from the fission yeast Schizosaccharomyces pombe. They named these compounds "cadystins."[4] Subsequent work by the same group elucidated the structure of cadystins A and B as (γ-glutamyl-cysteine)₂-glycine (PC₂) and (γ-glutamyl-cysteine)₃-glycine (PC₃), respectively.

2.2. 1985: "Phytochelatins" Emerge in the Plant Kingdom

Independently, in 1985, the laboratory of Meinhart H. Zenk, in collaboration with Ernst-Ludwig Winnacker and Erwin Grill, published a seminal paper describing a family of heavy-metal-induced peptides in cell suspension cultures of various higher plants.[5][6] They determined the general structure to be (γ-glutamyl-cysteine)ₙ-glycine, where 'n' could range from 2 to 11, and proposed the name "phytochelatins" (from the Greek phyto for "plant" and "chelate" for binding).[7] This discovery established that these peptides, and not metallothioneins, were the principal heavy-metal complexing agents in the plant kingdom.[2]

2.3. 1989: Identification of the Key Enzyme: Phytochelatin Synthase

The biosynthetic pathway of phytochelatins was elucidated with the discovery of phytochelatin synthase (PCS) in 1989 by Grill and colleagues.[8][9] Their work on cell cultures of Silene cucubalus revealed a constitutively expressed enzyme that catalyzes the transfer of the γ-glutamylcysteine moiety from a glutathione (GSH) donor to an acceptor molecule, which can be another GSH molecule or a growing phytochelatin chain.[8][9]

Quantitative Analysis of Phytochelatin Induction

The synthesis of phytochelatins is rapidly induced in response to a wide array of heavy metal and metalloid ions. Cadmium is a particularly potent inducer. The chain length (n-value) and concentration of phytochelatins vary depending on the plant species, the specific metal, its concentration, and the duration of exposure.

Table 1: Induction of Phytochelatins by Various Heavy Metals in Different Plant Species

| Plant Species | Metal | Concentration | Tissue | PC2 (nmol/g FW) | PC3 (nmol/g FW) | PC4 (nmol/g FW) | Reference |

| Arabidopsis thaliana | Cd | 50 µM | Roots | 150 | 250 | 100 | [10] |

| Arabidopsis thaliana | Zn | 300 µM | Roots | 50 | 20 | <10 | [6] |

| Brassica napus | Cd | 10 µM | Phloem Sap | ~1.5 nmol/mg protein | ~0.5 nmol/mg protein | nd | [11] |

| Triticum durum | Cd | 40 µM | Roots | ~100 | ~400 | ~50 | [12] |

| Glycine max (Soybean) | Cd | 10 µM | Shoots | hPC₂: ~120 | hPC₃: ~40 | hPC₄: ~10 | [13] |

| Glycine max (Soybean) | As | 10 µM | Shoots | hPC₂: ~180 | hPC₃: ~60 | hPC₄: ~20 | [13] |

| Lupinus albus (White Lupin) | Cd | 10 µM | Shoots | ~40 | ~10 | nd | [13] |

| Lupinus albus (White Lupin) | As | 10 µM | Shoots | ~60 | ~20 | nd | [13] |

Note: FW denotes fresh weight; nd denotes not detected; hPC denotes homophytochelatin. Values are approximate and have been extrapolated from published graphs where necessary.

Table 2: Phytochelatin Chain Length Distribution in Response to Cadmium

| Plant Species | Cadmium Concentration | Predominant PC Chain Length | Reference |

| Silene vulgaris | Varied | PC₂ and PC₃ | [4] |

| Triticum durum | 10-40 µM | PC₃ | [12] |

| Arabidopsis thaliana | 85 µM | PC₂ and PC₃ | [10] |

| Rauvolfia serpentina | 200 µM | PC₂ to PC₅ | [8] |

Experimental Protocols

The characterization of phytochelatins and their biosynthetic pathway relied on a combination of biochemical techniques.

4.1. Isolation and Quantification of Phytochelatins by HPLC

Historical Context: Early methods for the separation and analysis of phytochelatins often involved gel filtration chromatography followed by quantification of sulfhydryl groups or amino acid analysis. The advent of High-Performance Liquid Chromatography (HPLC) provided a more rapid and sensitive means of analysis.

Protocol: HPLC Analysis of Phytochelatins (adapted from early methods)

-

Sample Preparation:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with an acidic solution (e.g., 0.1% trifluoroacetic acid (TFA) or dilute HCl) containing a reducing agent like dithiothreitol (DTT) to prevent oxidation of sulfhydryl groups.

-

Centrifuge the homogenate to pellet cellular debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Derivatization (Pre-column):

-

To enhance detection, especially with fluorescence detectors, thiol groups are derivatized. A common reagent used in early studies was monobromobimane (mBBr), which reacts with sulfhydryl groups to form a fluorescent adduct.[14]

-

Incubate the sample extract with mBBr in a buffered solution.

-

Quench the reaction with an acid.

-

-

HPLC Separation:

-

Column: Reversed-phase C18 or C8 columns were commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% TFA) and an organic solvent (e.g., acetonitrile with 0.1% TFA) is typically employed to separate the different PC species.[15]

-

Detection:

-

UV Detection: At ~214 nm for the peptide backbone.

-

Fluorescence Detection: For derivatized PCs (e.g., mBBr adducts).

-

Post-column Derivatization: An alternative to pre-column derivatization involves reacting the column effluent with a thiol-reactive agent like Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) followed by spectrophotometric detection.

-

-

Modern Approaches: Current methods often utilize HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for highly sensitive and specific quantification of phytochelatins and their various isoforms.[16]

4.2. Phytochelatin Synthase Enzyme Assay

Protocol (adapted from Grill et al., 1989) [9]

-

Enzyme Extraction:

-

Homogenize plant tissue in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

-

-

Reaction Mixture:

-

Combine the enzyme extract with a reaction buffer containing glutathione (GSH) as the substrate.

-

Initiate the reaction by adding a heavy metal activator, typically CdCl₂.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding acid (e.g., HCl or TFA).

-

Analyze the reaction products (phytochelatins) by HPLC as described above. The activity of phytochelatin synthase is determined by quantifying the amount of phytochelatins produced per unit of time and protein.

-

Signaling and Biosynthesis of Phytochelatins

The synthesis of phytochelatins is a rapid, post-translational process that is directly activated by the presence of heavy metal ions.

5.1. The Role of Glutathione

Glutathione (γ-glutamyl-cysteinyl-glycine) is the direct precursor for phytochelatin synthesis.[17] The enzyme γ-glutamylcysteine synthetase, which is involved in GSH biosynthesis, can be inhibited by buthionine sulfoximine (BSO), leading to a depletion of GSH and a subsequent inhibition of phytochelatin synthesis. This has been a key experimental tool to demonstrate the link between GSH and phytochelatin production.

5.2. Activation of Phytochelatin Synthase

Phytochelatin synthase is a constitutively expressed enzyme.[5] Its activation is not at the transcriptional level but rather through a direct interaction with heavy metal ions. The current model suggests that the enzyme does not require free metal ions for catalysis but rather a glutathione-metal complex (e.g., Cd-GS₂). The N-terminal domain of PCS is highly conserved and contains the catalytic site, while the C-terminal domain, which is rich in cysteine residues, is thought to be involved in metal sensing and activation. The binding of a metal-GSH complex to the C-terminal domain is believed to induce a conformational change that activates the catalytic N-terminal domain.

Diagram of the Phytochelatin Synthesis and Detoxification Pathway

Caption: Phytochelatin synthesis and heavy metal detoxification pathway.

Diagram of the Experimental Workflow for Phytochelatin Analysis

References

- 1. pharmedicopublishers.com [pharmedicopublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytochelatin Synthesis Is Essential for the Detoxification of Excess Zinc and Contributes Significantly to the Accumulation of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Phytochelatins: Sulfur-Containing Metal(loid)-Chelating Ligands in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Overexpression of Arabidopsis Phytochelatin Synthase Paradoxically Leads to Hypersensitivity to Cadmium Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution of phytochelatins, metal-binding compounds, in plant foods: a survey of commonly consumed fruits, vegetables, grains and legumes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative analysis of the contribution of phytochelatins to cadmium and arsenic tolerance in soybean and white lupin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection and Quantification of Unbound Phytochelatin 2 in Plant Extracts of Brassica napus Grown with Different Levels of Mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phytochelatin synthesis and glutathione levels in response to heavy metals in tomato cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of heavy metal ion activation of phytochelatin (PC) synthase: blocked thiols are sufficient for PC synthase-catalyzed transpeptidation of glutathione and related thiol peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Detoxification: A Technical Guide to the Chelating Mechanism of Phytochelatin 5 TFA with Cadmium Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the chelation of cadmium ions by Phytochelatin 5 (PC5), a crucial peptide in cellular detoxification pathways. The presence of Trifluoroacetic acid (TFA) as a counter-ion from purification processes will also be contextualized within analytical methodologies.

Executive Summary

Phytochelatins are a family of cysteine-rich peptides synthesized by plants, fungi, and some animals in response to heavy metal stress. Phytochelatin 5 (PC5), with its five cysteine residues, is a potent chelator of cadmium (Cd²⁺), a highly toxic environmental pollutant. The primary mechanism of detoxification involves the formation of stable, non-toxic complexes between PC5 and Cd²⁺, which are subsequently sequestered. This guide will dissect the coordination chemistry, binding affinities, and stoichiometry of these interactions, supported by quantitative data and detailed experimental protocols. The role of Trifluoroacetic acid (TFA), commonly used in the purification of synthetic or isolated peptides, is clarified as an analytical artifact rather than a participant in the biological chelation process.

The Chelation Mechanism: A Molecular Perspective

The detoxification of cadmium by phytochelatins is a multi-step process initiated by the synthesis of these peptides from glutathione.[1][2] Upon exposure to cadmium, phytochelatin synthase catalyzes the polymerization of γ-glutamylcysteine units, leading to the formation of PCs of varying lengths, including PC5.

The core of the chelation mechanism lies in the high affinity of the sulfhydryl (-SH) groups of the cysteine residues within PC5 for the soft metal ion Cd²⁺.[3] X-ray Absorption Spectroscopy (XAS) studies have revealed that cadmium in PC-Cd complexes is predominantly in a tetrahedral coordination environment, bonded to four sulfur atoms from the cysteine residues.[4][5] This stable coordination effectively sequesters the cadmium ion, preventing it from interacting with and damaging vital cellular components.

Stoichiometry of PC5-Cd Complexes

The interaction between PC5 and cadmium is not limited to a simple 1:1 ratio. Mass spectrometry studies have identified the formation of multiple complex stoichiometries, indicating a dynamic and concentration-dependent binding process. In plant tissues exposed to cadmium, the following PC5-Cd complexes have been detected:

-

CdPC5

-

Cd₂PC5

-

Cd₃PC5

The formation of these higher-order complexes, where multiple cadmium ions are bound to a single PC5 molecule, highlights the high capacity of this peptide for metal sequestration. Furthermore, in the presence of excess cadmium, the formation of binuclear species (CdₓLᵧ) has been observed for phytochelatins of length 3 to 6.

Quantitative Analysis of PC5-Cadmium Binding

The strength of the interaction between PC5 and cadmium is critical for its detoxification efficacy. While specific stability constants for PC5 are not always individually reported, a systematic study of PCs (PC2-PC6) provides a strong basis for understanding its binding affinity.

Table 1: Stability Constants of Phytochelatin-Cadmium (II) Complexes

| Phytochelatin | Log K (pH 7.4) | Affinity Range |

| GSH (PC1) | 5.93 | Micromolar |

| PC2 | - | - |

| PC3 | - | - |

| PC4 | 13.39 | Femtomolar |

| PC5 (inferred) | ~13.4 | Femtomolar |

| PC6 | - | - |

Data sourced from a systematic study on PC2-PC6 which showed that the affinity for Cd(II) increases almost linearly from GSH to PC4 and then plateaus.[6][7]

This data indicates an exceptionally high affinity of PC5 for cadmium, in the femtomolar range, making it a highly effective chelator at physiologically relevant concentrations.

Visualizing the Chelation Pathway and Experimental Workflows

To illustrate the biological and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Figure 1: Cellular pathway of cadmium detoxification by Phytochelatin 5.

Figure 2: Experimental workflow for SEC-ICP-MS and LC-MS analysis of PC-Cd complexes.

The Role of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is frequently encountered in the analysis of phytochelatins. It is crucial to understand that TFA is not a component of the biological PC5-Cd complex. Instead, it is a strong ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC). Its function is to improve the peak shape and resolution of peptides like PC5 during separation by forming ion pairs with the charged groups on the peptide, thereby reducing unwanted interactions with the stationary phase. Therefore, "Phytochelatin 5 TFA" refers to PC5 that has been purified or analyzed using a method involving TFA, where TFA is present as a counter-ion to the positively charged residues of the peptide.

Detailed Experimental Protocols

The characterization of the PC5-Cd interaction requires a suite of advanced analytical techniques. Below are detailed methodologies for key experiments.

Mass Spectrometry for Stoichiometry Determination

Objective: To identify the different stoichiometries of PC5-Cd complexes.

Methodology: Nano-electrospray ionization tandem mass spectrometry (nano-ESI-MS/MS) and capillary liquid chromatography/electrospray ionization tandem mass spectrometry (capillary LC/ESI-MS/MS) are employed.

-

Sample Preparation:

-

Extracts from cadmium-exposed plant tissues or in vitro-formed complexes are prepared in a suitable buffer (e.g., 10 mM ammonium acetate, pH 7.4).[1]

-

For LC-MS/MS, the sample is injected into a capillary HPLC system.

-

-

Chromatographic Separation (for LC-MS/MS):

-

A C18 reverse-phase column is typically used.

-

A gradient elution with a mobile phase containing a low concentration of an ion-pairing agent like TFA (e.g., 0.05% TFA in water and acetonitrile) is applied to separate different PC species and their complexes.[8]

-

-

Mass Spectrometric Analysis:

-

For nano-ESI-MS, the sample is directly infused into the mass spectrometer.

-

The mass spectrometer is operated in positive ion mode.

-

Full scan mass spectra are acquired over a mass-to-charge (m/z) range that encompasses the expected masses of the various PC5-Cd complexes.

-

Tandem MS (MS/MS) is performed on the detected complex ions to confirm their identity through fragmentation analysis.

-

Size-Exclusion Chromatography with ICP-MS (SEC-ICP-MS) for Quantification

Objective: To separate and quantify cadmium associated with different molecular weight fractions, including PC5-Cd complexes.

Methodology: This technique couples the size-based separation of SEC with the element-specific detection of ICP-MS.

-

Sample Preparation:

-

A water-soluble extract from the sample is prepared using a buffer such as 10 mM Tris-HCl (pH 7.5).[9]

-

The extract is centrifuged and filtered to remove particulate matter.

-

-

Chromatographic Separation:

-

ICP-MS Detection:

-

The eluent from the SEC column is directly introduced into the ICP-MS.

-

The instrument is tuned to monitor the isotopes of cadmium (e.g., ¹¹¹Cd, ¹¹⁴Cd).

-

The signal intensity of cadmium is recorded over time, producing a chromatogram where peaks correspond to cadmium-containing molecules of different sizes.

-

Quantification is achieved by calibrating with cadmium standards.

-

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Objective: To investigate conformational changes in PC5 upon cadmium binding.

Methodology: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary and tertiary structure of peptides.

-

Sample Preparation:

-

Purified PC5 is dissolved in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.

-

The concentration of PC5 is accurately determined.

-

-

Spectroscopic Measurement:

-

A CD spectrum of apo-PC5 (without cadmium) is recorded in the far-UV region (e.g., 190-260 nm).

-

Cadmium is titrated into the PC5 solution in increasing molar ratios.

-

A CD spectrum is recorded after each addition of cadmium.

-

-

Data Analysis:

X-ray Absorption Spectroscopy (XAS) for Coordination Environment

Objective: To determine the local coordination environment of cadmium in the PC-Cd complex.

Methodology: XAS is an element-specific technique that provides information on the oxidation state, coordination number, and identity of neighboring atoms.

-

Sample Preparation:

-

A concentrated and homogenous sample of the PC-Cd complex is prepared. This can be a lyophilized powder or a frozen solution.

-

-

Data Acquisition:

-

The sample is exposed to a tunable X-ray beam at a synchrotron source.

-

The absorption of X-rays is measured as the energy is scanned across the cadmium K-edge or L-edge.

-

-

Data Analysis:

-

The X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry.

-

The Extended X-ray Absorption Fine Structure (EXAFS) region is analyzed to determine the number and type of neighboring atoms and their distances from the cadmium atom.[2][4]

-

Conclusion

The chelation of cadmium by Phytochelatin 5 is a highly efficient and multifaceted process. The high affinity of the multiple cysteine residues for cadmium, leading to the formation of stable, tetrahedrally coordinated complexes of various stoichiometries, is the cornerstone of its detoxification capability. Understanding these intricate molecular details, facilitated by a suite of powerful analytical techniques, is paramount for researchers in toxicology, environmental science, and drug development. The insights gained can inform strategies for phytoremediation and the design of novel chelating agents for the treatment of heavy metal poisoning. The role of TFA is confined to the analytical workflow and does not impact the fundamental biological mechanism of chelation.

References

- 1. SEC ICP MS and CZE ICP MS investigation of medium and high molecular weight complexes formed by cadmium ions with phytochelatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medschool.cuanschutz.edu [medschool.cuanschutz.edu]

- 4. X-ray absorption spectroscopy of cadmium phytochelatin and model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. Phytochelatins as a Dynamic System for Cd(II) Buffering from the Micro- to Femtomolar Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of high levels of phytochelatins, glutathione and cadmium in the phloem sap of Brassica napus. A role for thiol-peptides in the long-distance transport of cadmium and the effect of cadmium on iron translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An HPLC-ICP-MS technique for determination of cadmium–phytochelatins in genetically modified Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel approach for the identification of cadmium-chelating compounds in plant-based foods using SEC-ICP-MS/MS and SEC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Circular Dichroism (CD) Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

Whitepaper: The Role of Phytochelatins in Plant Zinc Homeostasis

Executive Summary

Phytochelatins (PCs) are enzymatically synthesized, cysteine-rich peptides crucial for heavy metal detoxification in plants. While their role in sequestering non-essential metals like cadmium (Cd) is well-documented, emerging evidence confirms their significant involvement in the homeostasis of essential micronutrients, particularly zinc (Zn). This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative aspects, and experimental methodologies related to the function of phytochelatins in managing zinc levels in plants. PCs are essential for tolerance to high zinc concentrations, contribute to zinc accumulation, and likely play a role in buffering and muffling cytosolic zinc. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and related fields.

Introduction

Zinc is an essential micronutrient for plants, acting as a structural or catalytic component in a vast number of proteins and enzymes. However, at elevated concentrations, zinc becomes toxic, capable of inactivating proteins through uncontrolled binding, displacing other essential metal ions, and causing oxidative stress. Consequently, plants have evolved sophisticated mechanisms to tightly regulate zinc uptake, distribution, and sequestration.

Among these mechanisms is the production of phytochelatins (PCs), peptides with the general structure (γ-glutamyl-cysteine)n-glycine, where 'n' typically ranges from 2 to 11. Synthesized from glutathione (GSH) by the enzyme phytochelatin synthase (PCS), PCs chelate metal ions via the thiol groups of their cysteine residues. While initially characterized for their high affinity for cadmium and arsenic, research has demonstrated that zinc ions also activate PC synthase and that PCs are vital for detoxifying excess zinc. This guide explores the nuances of this interaction, distinguishing the role of PCs in zinc homeostasis from their function in cadmium detoxification.

Core Mechanism: PC-Mediated Zinc Chelation and Detoxification

The synthesis of phytochelatins is a primary response to elevated intracellular zinc concentrations. The process is initiated when excess free Zn²⁺ ions activate the constitutively expressed enzyme, phytochelatin synthase (PCS). Using glutathione (GSH) as a substrate, PCS catalyzes the formation of PCs, which then bind to the excess zinc ions. These PC-Zn complexes are subsequently transported and sequestered into the vacuole, effectively removing them from the cytosol and mitigating their toxic effects. This pathway is critical for plant survival in zinc-contaminated environments.

Caption: A diagram of the phytochelatin pathway for zinc detoxification.

Quantitative Data on Phytochelatin-Zinc Interactions

The interaction between phytochelatins and zinc has been quantified through various studies, providing insight into binding affinities, physiological responses, and accumulation levels.

Binding Affinity and Stoichiometry

Recent thermodynamic studies have elucidated the binding affinities of various PC homologs for Zn(II). Unlike Cd(II), which forms polynuclear complexes with PCs, Zn(II) exclusively forms 1:1 (ZnL) complexes with PC3 and longer homologs, with only PC2 showing evidence of a ZnL2 species. This suggests a role for PCs in Zn(II) buffering and muffling rather than high-capacity storage.

| Peptide | Apparent pKₐ' (Thiol Dissociation) | Zn(II) Complex Stoichiometry | Binding Affinity (log K) |

| GSH | 7.61 ± 0.02 | ZnL | Micromolar Range |

| PC2 | 6.58 ± 0.01 | ZnL, ZnL₂ | Micromolar Affinity |

| PC3 | 6.23 ± 0.01 | ZnL | ~5 x 10⁵ M⁻¹ |

| PC4 | 6.00 ± 0.02 | ZnL | Low Picomolar Affinity |

| PC5 | 5.93 ± 0.02 | ZnL | Low Picomolar Affinity |

| (Data synthesized from Łuczkowski et al., 2024) |

Phytochelatin Accumulation in Response to Zinc

Exposure to excess zinc induces the accumulation of phytochelatins, although to a lesser extent than cadmium. In Arabidopsis, Zn²⁺-elicited PC2 accumulation in roots reaches approximately 30-34% of the level induced by Cd²⁺ at concentrations causing similar physiological effects. Even under normal growth conditions, low levels of PC2 are consistently detected, suggesting a role in routine metal homeostasis.

| Plant/Condition | Treatment | PC2 Accumulation Level (Relative) | Source |

| Arabidopsis roots | Zn²⁺ (same-effect concentration) | ~30% of Cd²⁺-induced level | |

| Arabidopsis leaves | Zn²⁺ (same-effect concentration) | ~28% of Cd²⁺-induced level | |

| Arabidopsis (WT) | Control (no excess metal) | Consistently detectable | |

| Arabidopsis (cad1-3 mutant) | Zn²⁺ treatment | ~8% of wild-type level |

Physiological Impact of PC Deficiency on Zinc Tolerance

Genetic evidence from PC-deficient Arabidopsis mutants (cad1-3 and cad1-6) unequivocally demonstrates the necessity of PC synthesis for zinc tolerance. These mutants exhibit pronounced hypersensitivity to zinc, comparable in strength to their well-documented cadmium hypersensitivity.

| Genotype | Treatment (50 µM Zn²⁺) | Root Growth Inhibition (%) | Seedling Weight Reduction (%) | Source |

| Arabidopsis (Wild-Type) | 50 µM Zn²⁺ | 43.2% | 42.4% | |

| Arabidopsis (cad1-3 mutant) | 50 µM Zn²⁺ | 66.2% | 77.0% | |

| (Data from Tennstedt et al., 2009) |

Experimental Methodologies

Accurate analysis of phytochelatins and their role in zinc homeostasis requires specific and sensitive methodologies. The thiol groups in PCs are readily oxidized, necessitating rapid and careful sample handling.

The Ambiguous Role of the C-Terminal Glycine in Phytochelatin 5 Metal Sequestration: A Technical Guide

For Immediate Release

Abstract

Phytochelatins (PCs) are a class of cysteine-rich peptides crucial for heavy metal detoxification in plants and other organisms. Their general structure is (γ-Glu-Cys)n-Gly, where 'n' typically ranges from 2 to 11. Phytochelatin 5 (PC5), with the sequence (γ-Glu-Cys)₅-Gly, is a key oligomer in the sequestration of various metal ions. While the thiol groups of the cysteine residues are the primary sites for metal coordination, the precise role of the C-terminal glycine residue in modulating the metal-binding affinity, stoichiometry, and overall complex stability of PC5 remains an area of active investigation. This technical guide synthesizes the current understanding of PC5-metal interactions, provides detailed experimental protocols for studying these complexes, and outlines a hypothetical framework for elucidating the specific contribution of the terminal glycine. Although direct comparative studies on PC5 and its des-glycyl analogue are limited in the current literature, this guide offers a comprehensive overview based on existing data for phytochelatins and related thiol-containing peptides.

Introduction: The Structure and Function of Phytochelatin 5

Phytochelatins are enzymatically synthesized by phytochelatin synthase in response to heavy metal stress.[1][2] The repeating γ-glutamyl-cysteine units provide a scaffold of thiol groups that are highly effective at chelating soft metal ions such as cadmium (Cd²⁺), mercury (Hg²⁺), and arsenic (As³⁺), as well as essential metals like zinc (Zn²⁺) and copper (Cu²⁺).[3][4] The stability of metal-phytochelatin complexes generally increases with the number of γ-Glu-Cys repeats.[5] For instance, the affinity for Cd²⁺ follows the sequence PC2 < PC3 ≤ PC4 ≤ PC5.[5]

The terminal glycine residue is a conserved feature of most phytochelatins, inherited from their precursor molecule, glutathione (γ-Glu-Cys-Gly).[6] While the primary binding interactions involve the cysteine thiolates, the C-terminal glycine could potentially influence metal binding through several mechanisms:

-

Steric Effects: The glycine residue may influence the conformational flexibility of the peptide backbone, thereby affecting the accessibility and geometry of the thiol binding sites.

-

Electronic Effects: The carboxylate group of the terminal glycine could participate in coordinating the metal ion, particularly in a multidentate complex, or influence the pKa of the nearby cysteine thiol group.

-

Solubility and Stability: The terminal glycine may enhance the solubility and stability of the metal-phytochelatin complex in the aqueous environment of the cell.

Definitive elucidation of these roles necessitates direct comparative studies between PC5 and a des-glycyl analogue, (γ-Glu-Cys)₅.

Quantitative Analysis of PC5-Metal Binding

Quantitative data on the binding of various metal ions to PC5 is crucial for understanding its detoxification efficacy. The following table summarizes key thermodynamic parameters for PC5 and related phytochelatins, primarily with cadmium, a well-studied metal ion in this context.

| Ligand | Metal Ion | Technique | Stoichiometry (Metal:Ligand) | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

| PC5 | Cd²⁺ | ITC | Multiple species formed | Data not explicitly available for individual sites | Complex exothermic process | - |

| PC4 | Cd²⁺ | ITC | 2:1 | - | - | - |

| PC3 | Cd²⁺ | ITC | 1:1, 2:1 | - | - | - |

| PC2 | Cd²⁺ | ITC | 1:1, 2:1 | - | - | - |

Note: The binding of metal ions to longer phytochelatins like PC5 is a complex process often involving the formation of multiple species with varying stoichiometries, making the determination of a single dissociation constant challenging. Isothermal Titration Calorimetry (ITC) data for Cd²⁺ binding to PCs indicates a complex binding profile with increasing chain length.[5]

Experimental Protocols for Studying PC5-Metal Interactions

A multi-faceted approach employing various biophysical techniques is necessary to thoroughly characterize the role of the terminal glycine in PC5-metal binding.

Peptide Synthesis and Purification

Objective: To obtain high-purity PC5 and its des-glycyl analogue, (γ-Glu-Cys)₅.

Methodology: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A suitable solid support, such as a Wang or Rink amide resin, is used as the starting point for peptide synthesis.

-

Amino Acid Coupling: The peptide is synthesized from the C-terminus to the N-terminus. For PC5, Fmoc-Gly-OH is first coupled to the resin. For the des-glycyl analogue, Fmoc-Cys(Trt)-OH would be the first amino acid. Subsequent couplings of Fmoc-Cys(Trt)-OH and Fmoc-Glu(OtBu)-OH are carried out sequentially.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF) to allow for the coupling of the next amino acid.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups (Trt for Cys and OtBu for Glu) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the synthesized peptides are confirmed by analytical RP-HPLC and mass spectrometry.[7]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding affinity, stoichiometry, enthalpy, and entropy) of metal binding to PC5 and its des-glycyl analogue.[8][9]

Methodology:

-

Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., Tris or HEPES, pH 7.5), and the concentration is accurately determined. The metal salt solution (e.g., CdCl₂) is prepared in the same buffer.

-

ITC Experiment: The peptide solution is placed in the sample cell of the ITC instrument, and the metal solution is loaded into the injection syringe.

-

Titration: A series of small injections of the metal solution into the peptide solution is performed, and the heat released or absorbed during each injection is measured.[10]

-

Data Analysis: The resulting titration curve is fitted to a suitable binding model (e.g., one-site or sequential binding sites) to extract the thermodynamic parameters.[11]

Spectroscopic Analysis

Objective: To probe the coordination environment of the metal ion and any conformational changes in the peptide upon metal binding.

Methodologies:

-

UV-Visible Spectroscopy: The formation of metal-thiolate bonds can be monitored by observing changes in the UV-Vis spectrum, particularly in the 220-300 nm range, which can indicate ligand-to-metal charge transfer (LMCT) bands.[12]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess changes in the secondary structure of the peptide upon metal binding. Metal coordination can induce a more ordered conformation in the otherwise flexible peptide chain.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can provide detailed structural information about the metal-peptide complex in solution. Changes in the chemical shifts of protons and carbons upon metal titration can identify the amino acid residues involved in metal coordination.[13]

Visualizing Pathways and Workflows

Phytochelatin Synthesis Pathway

Caption: Biosynthesis pathway of phytochelatins from amino acid precursors.

Experimental Workflow for Investigating the Role of Terminal Glycine

Caption: A logical workflow for the comparative analysis of metal binding to PC5 and its des-glycyl analogue.

Concluding Remarks and Future Directions

The terminal glycine residue is a conserved feature of phytochelatins, yet its specific role in the metal binding and detoxification process remains to be fully elucidated. While the cysteine thiol groups are the primary ligands for heavy metals, the C-terminal glycine may play a subtle but significant role in modulating the thermodynamics and kinetics of metal binding, as well as the structure and stability of the resulting complexes.

Future research should focus on direct comparative studies of PC5 and its des-glycyl analogue, (γ-Glu-Cys)₅. Such studies, employing the experimental protocols outlined in this guide, will provide the quantitative data needed to definitively establish the contribution of the terminal glycine. A deeper understanding of the structure-function relationships in phytochelatins will be invaluable for applications in bioremediation and the development of novel chelating agents for the treatment of heavy metal poisoning.

References

- 1. Phytochelatins, the heavy-metal-binding peptides of plants, are synthesized from glutathione by a specific γ-glutamylcysteine dipeptidyl transpeptidase (phytochelatin synthase) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adaptive Engineering of Phytochelatin-based Heavy Metal Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ancestral function of the phytochelatin synthase C-terminal domain in inhibition of heavy metal-mediated enzyme overactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cadmium-glutathione solution structures provide new insights into heavy metal detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From cysteine to longer chain thiols: thermodynamic analysis of cadmium binding by phytochelatins and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal–ligand interface effect in the chirality transfer from l- and d-glutathione to gold, silver and copper nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of phytochelatins by the continuous flow solid phase procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]

- 9. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 12. Spectroscopic characterization of metal bound phytochelatin analogue (Glu-Cys)4-Gly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The binding sites of cadmium to a reduced form of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Sequestration of Phytochelatin 5-Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of phytochelatin 5 (PC5)-metal complexes in plant cells. It delves into the mechanisms of heavy metal detoxification, focusing on the synthesis of phytochelatins, their complexation with metals, and their subsequent transport and sequestration into cellular compartments. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of the relevant biological pathways and workflows.

Introduction: Phytochelatins and Heavy Metal Detoxification

Phytochelatins (PCs) are a family of cysteine-rich peptides synthesized by plants, algae, and some fungi in response to heavy metal exposure.[1] They play a crucial role in detoxifying heavy metals such as cadmium (Cd), arsenic (As), lead (Pb), and mercury (Hg) by chelation.[2] The general structure of phytochelatins is (γ-glutamyl-cysteine)n-glycine, where 'n' can range from 2 to 11.[3] PC5 refers to a phytochelatin molecule with five γ-glutamyl-cysteine repeats.

Upon entering the plant cell, heavy metal ions trigger the enzymatic synthesis of phytochelatins from glutathione (GSH).[4][5] The newly synthesized PCs then bind to the metal ions, forming PC-metal complexes. These complexes are subsequently transported into the vacuole, the primary site for detoxification and storage, thereby preventing the metal ions from interfering with essential cellular processes in the cytoplasm.[3][2]

Quantitative Data on Subcellular Distribution of Phytochelatin-Metal Complexes

The sequestration of PC-metal complexes into the vacuole is a critical step in heavy metal tolerance. While data specifically for PC5 is limited, studies on total phytochelatin-metal complexes reveal a predominant accumulation in the vacuole and cell wall. The following tables summarize the available quantitative data on the subcellular distribution of cadmium (Cd), a potent inducer of phytochelatin synthesis.

Table 1: Percentage of Cadmium Bound to Phytochelatins in Various Plant Species and Tissues

| Plant Species | Tissue | Percentage of Cd Bound to PCs | Reference |

| Agrostis gigantea | Roots | 78% | [6] |

| Triticum turgidum (Wheat) | Roots | 82% | [6] |

| Triticum turgidum (Wheat) | Young Leaves | 19% | [6] |

| Triticum turgidum (Wheat) | Old Leaves | 12% | [6] |

| Lycopersicon esculentum (Tomato) | Cultured Cells | >90% | [7] |

Table 2: Subcellular Distribution of Cadmium in Plant Cells

| Plant Species | Tissue/Cell Type | Cell Wall (%) | Vacuole (%) | Cytosol (Soluble Fraction) (%) | Organelles (%) | Reference |

| Ceratopteris pteridoides | Overall | 28-69% | - | 6-46% | 14-44% | [8] |

| Arabidopsis thaliana | Roots | - | Predominant | - | - | [9] |

Note: The data presented are for total phytochelatins and may vary depending on the plant species, tissue type, age of the plant, and the concentration and duration of metal exposure.

Signaling Pathways and Transport Mechanisms

The detoxification of heavy metals via phytochelatins involves a coordinated series of events, from the synthesis of PCs to the transport of PC-metal complexes.

Phytochelatin Synthesis Pathway

The synthesis of phytochelatins is initiated in the cytosol and is catalyzed by the enzyme phytochelatin synthase (PCS).[4] This enzyme is constitutively expressed but is activated by the presence of heavy metal ions.[1] The substrate for PCS is glutathione (GSH).

Caption: Biosynthesis of phytochelatins in the cytosol.

Vacuolar Sequestration of PC-Metal Complexes

Once formed in the cytosol, the PC-metal complexes are transported into the vacuole for sequestration. This transport is primarily mediated by ATP-binding cassette (ABC) transporters located on the tonoplast (the vacuolar membrane).[10][11] In the model plant Arabidopsis thaliana, AtABCC1 and AtABCC2 are the main transporters responsible for the vacuolar sequestration of PC-arsenic complexes.[10][11]

Caption: Transport of PC-metal complexes into the vacuole.

Experimental Protocols

Determining the subcellular localization of phytochelatin-metal complexes requires a combination of biochemical and analytical techniques.

Experimental Workflow

A typical workflow for investigating the cellular localization of PC-metal complexes is outlined below.

Caption: Experimental workflow for localization studies.

Subcellular Fractionation

This protocol is for the isolation of major cellular compartments from plant tissues. A benchtop non-aqueous fractionation procedure is also available for metabolome analysis.[12][13]

Objective: To separate the cell wall, vacuole, cytoplasm, and organelles.

Materials:

-

Plant tissue (e.g., roots, leaves)

-

Homogenization buffer (e.g., containing sucrose, buffer, and protease inhibitors)[14]

-

Differential centrifugation equipment

-

Density gradient solutions (e.g., Percoll, sucrose)[12]

Procedure:

-

Homogenization: Harvest and wash the plant tissue. Homogenize the tissue in a cold homogenization buffer using a mortar and pestle or a blender.

-

Filtration: Filter the homogenate through layers of cheesecloth or nylon mesh to remove large debris.

-

Differential Centrifugation:

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.[14]

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-20,000 x g) to pellet mitochondria and chloroplasts.[14]

-

The resulting supernatant contains the cytosolic fraction and microsomes.

-

-

Vacuole Isolation: Intact vacuoles can be isolated from protoplasts using a specific protocol involving enzymatic digestion of the cell wall followed by gentle lysis of the protoplasts and purification through a density gradient.[15]

-

Purity Assessment: Assess the purity of each fraction using marker enzyme assays or Western blotting for compartment-specific proteins.

HPLC Analysis of Phytochelatins and their Metal Complexes

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify phytochelatins and their metal complexes.

Objective: To identify and quantify different PC species (PC2, PC3, PC4, PC5, etc.) and their metal-bound forms.

Materials:

-

Subcellular fractions or total tissue extract

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., acetonitrile gradient with trifluoroacetic acid)

-

Derivatizing agent (e.g., monobromobimane for fluorescence detection)[16]

-

PC standards[16]

Procedure:

-